1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE
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Overview
Description
1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a phenylthioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with phenyl(phenylthio)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the phenylthioacetyl group, resulting in different chemical properties.
4-(Phenyl(phenylthio)acetyl)piperazine: Lacks the methoxyphenyl group, affecting its reactivity and applications.
Uniqueness: 1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-PHENYL-2-(PHENYLSULFANYL)ETHAN-1-ONE is unique due to the presence of both the methoxyphenyl and phenylthioacetyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for a broader range of reactions and applications compared to its simpler analogs.
Properties
Molecular Formula |
C25H26N2O2S |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C25H26N2O2S/c1-29-23-15-9-8-14-22(23)26-16-18-27(19-17-26)25(28)24(20-10-4-2-5-11-20)30-21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 |
InChI Key |
FXPMPLOCTNNVFP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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